molecular formula C16H16O B14746948 Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- CAS No. 837-53-6

Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)-

Cat. No.: B14746948
CAS No.: 837-53-6
M. Wt: 224.30 g/mol
InChI Key: ZLXHOHPWYVVGFE-UHFFFAOYSA-N
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Description

Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two propenyl groups attached to the naphthalene ring, one through an ether linkage and the other directly bonded to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with propenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the propenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes. Substitution reactions can introduce various functional groups into the naphthalene ring or the propenyl side chains.

Scientific Research Applications

Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 1-(2-propenyl)-2-methoxy-: Similar structure but with a methoxy group instead of a propenyloxy group.

    Naphthalene, 1-(2-propenyl)-2-ethoxy-: Similar structure but with an ethoxy group instead of a propenyloxy group.

Uniqueness

Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- is unique due to the presence of two propenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

837-53-6

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-prop-2-enoxy-1-prop-2-enylnaphthalene

InChI

InChI=1S/C16H16O/c1-3-7-15-14-9-6-5-8-13(14)10-11-16(15)17-12-4-2/h3-6,8-11H,1-2,7,12H2

InChI Key

ZLXHOHPWYVVGFE-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC2=CC=CC=C21)OCC=C

Origin of Product

United States

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